

Solubility Profile of H-DL-Cysteine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *H-DL-Cys.HCl*

Cat. No.: *B555959*

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This technical guide provides a comprehensive overview of the solubility of H-DL-Cysteine Hydrochloride (**H-DL-Cys.HCl**) in aqueous and organic solvents. Due to the limited availability of specific quantitative data for the DL-racemic mixture, this document presents available data for the closely related L-cysteine hydrochloride, offering valuable insights for experimental design and application. This guide also outlines a standard experimental protocol for solubility determination and explores the significant role of cysteine in cellular signaling pathways.

Quantitative Solubility Data

While specific quantitative solubility data for **H-DL-Cys.HCl** is not readily available in the cited literature, data for the L-enantiomer, L-cysteine hydrochloride, provides a useful reference point. The structural similarity suggests that the solubility characteristics will be comparable.

Table 1: Solubility of L-Cysteine Hydrochloride and Related Compounds

Compound	Solvent	Temperature (°C)	Solubility	Citation
L-Cysteine Hydrochloride Monohydrate	Water	Not Specified	10 g / 100 mL	[1]
L-Cysteine Hydrochloride Monohydrate	Cold Water	Not Specified	Soluble	[2]
L-Cysteine	Water	25	High	[3]
L-Cysteine	Methanol	25	Moderate	[3]
L-Cysteine	Ethanol	25	Moderate	[3]
L-Cysteine	n-Propanol	25	Lower	
L-Cysteine	Isopropanol	25	Lower	
L-Cysteine	Acetone	25	Low	
L-Cysteine	Ethyl Acetate	25	Very Low	
L-Cysteine	Acetonitrile	25	Very Low	

Note: The qualitative solubility order for L-Cysteine in various pure solvents at a given temperature is generally as follows: Water > Methanol > Ethanol > n-Propanol > Isopropanol > 1,4-Dioxane > Acetone > sec-Butanol ≈ Ethyl Acetate > n-Butanol > Isobutanol > Acetonitrile.

Experimental Protocol: Determination of Solubility by the Static Gravimetric Method

The following protocol describes a reliable method for determining the equilibrium solubility of **H-DL-Cys.HCl** in various solvents.

Objective: To determine the equilibrium solubility of **H-DL-Cys.HCl** in a selected solvent at a specific temperature.

Materials:

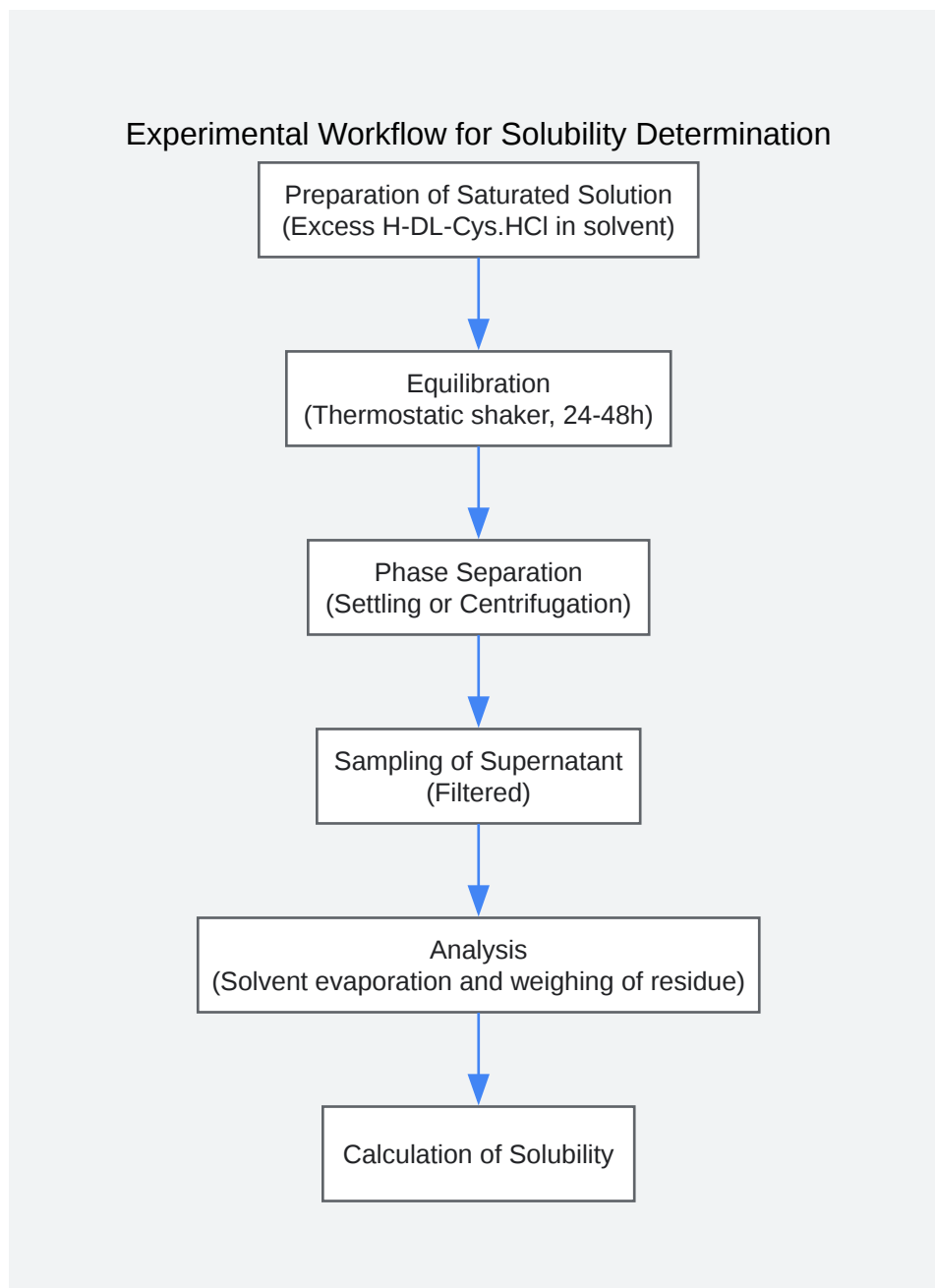
- H-DL-Cysteine Hydrochloride (high purity)
- Selected solvent(s) (analytical grade)
- Analytical balance (± 0.1 mg accuracy)
- Thermostatic shaker or water bath
- Centrifuge
- Sealed vials or test tubes
- Syringe filters (e.g., 0.45 μm PTFE)
- Drying oven or vacuum desiccator
- pH meter (for aqueous solutions)

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **H-DL-Cys.HCl** to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
 - Place the vial in a thermostatic shaker or water bath set to the desired temperature.
 - Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation:
 - After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.
 - For finer suspensions, centrifugation at the experimental temperature can be employed to facilitate the separation of the solid and liquid phases.
- Sample Analysis:

- Carefully withdraw a known volume or mass of the clear supernatant using a pre-warmed/cooled syringe to match the experimental temperature.
- Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.
- Accurately weigh the filtered sample.
- Evaporate the solvent from the sample under controlled conditions (e.g., in a drying oven at a temperature that does not degrade the solute or under vacuum).
- Weigh the remaining solid residue (the dissolved **H-DL-Cys.HCl**).
- Calculation of Solubility:
 - The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mole fraction, based on the recorded masses of the solute and the solvent.

Below is a DOT script for a workflow diagram of this experimental protocol.



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Caption: Experimental Workflow for Solubility Determination

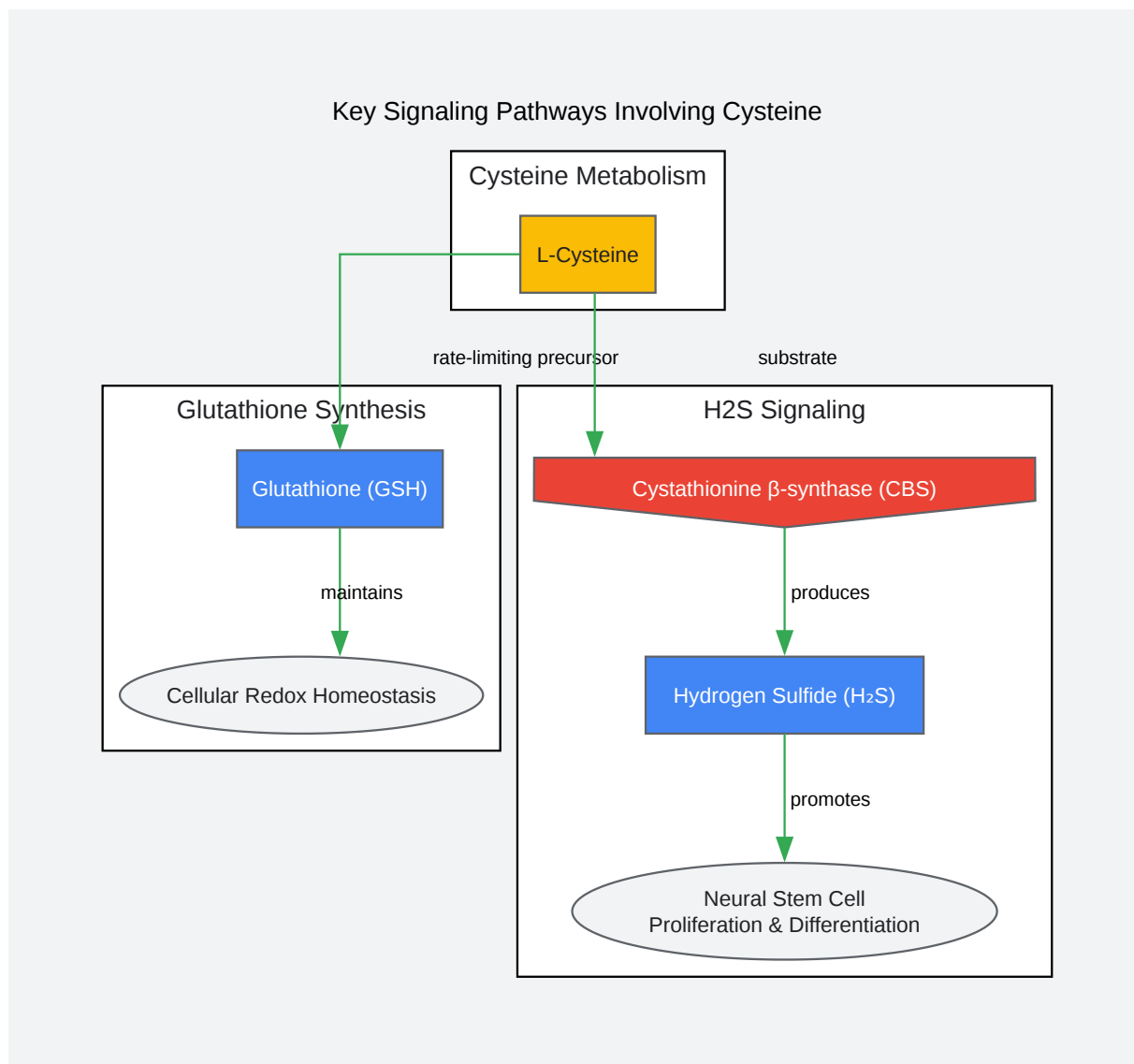
Cysteine in Cellular Signaling

While **H-DL-Cys.HCl** is a stable salt form used for delivery, the biological activity stems from the cysteine molecule itself. Cysteine plays a crucial role in numerous cellular signaling pathways, primarily through its reactive thiol (-SH) group, which is central to redox signaling.

One of the key signaling pathways involving cysteine is the synthesis of glutathione (GSH), a major intracellular antioxidant. Cysteine is a rate-limiting precursor for GSH synthesis. The availability of cysteine can, therefore, modulate the cellular redox state and protect cells from oxidative damage.

Another significant pathway is the cystathionine β -synthase (CBS)/hydrogen sulfide (H_2S) pathway. In this pathway, L-cysteine is converted to H_2S , a gaseous signaling molecule, by the enzyme CBS. H_2S has been shown to be involved in various physiological processes, including the proliferation and differentiation of neural stem cells.

The following diagram illustrates the central role of cysteine in these two interconnected signaling pathways.



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Caption: Key Signaling Pathways Involving Cysteine

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